molecular formula C10H9NS B8775462 2-Amino-1-naphthalenethiol CAS No. 53338-20-8

2-Amino-1-naphthalenethiol

Cat. No.: B8775462
CAS No.: 53338-20-8
M. Wt: 175.25 g/mol
InChI Key: BSZMQMCPMFBCJT-UHFFFAOYSA-N
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Description

This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its dual reactive sites, which enable diverse chemical modifications.

Properties

CAS No.

53338-20-8

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-aminonaphthalene-1-thiol

InChI

InChI=1S/C10H9NS/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2

InChI Key

BSZMQMCPMFBCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S)N

Origin of Product

United States

Comparison with Similar Compounds

Sulfonic Acid Derivatives

Examples :

Key Differences :

  • Functional Groups : These analogs replace the thiol (-SH) group with sulfonic acid (-SO₃H), significantly altering reactivity. Sulfonic acids are strong acids and excellent for dye synthesis or surfactants, whereas thiols are nucleophilic and redox-active .
  • Storage : Sulfonic acids are typically hygroscopic and require dry storage, while thiols may need inert atmospheres to prevent oxidation .

1-Amino-2-naphthol Hydrochloride (CAS 1198-27-2)

Structural Features :

  • Contains hydroxyl (-OH) and amino (-NH₂) groups at the 2- and 1-positions, respectively, with a hydrochloride salt.

Comparison :

  • Reactivity: The hydroxyl group in 1-amino-2-naphthol hydrochloride enables electrophilic substitution (e.g., sulfonation), while the thiol group in 2-amino-1-naphthalenethiol facilitates metal coordination or disulfide formation .
  • Solubility : The hydrochloride salt form enhances water solubility compared to the neutral thiol compound .

(R)-2-Amino-3-(naphthalen-1-yl)propanoic Acid (CAS 78306-92-0)

Structural Features :

  • A chiral amino acid derivative with a naphthalene substituent and a carboxylic acid group (-COOH).

Comparison :

  • Functionality : The carboxylic acid group enables peptide coupling or zwitterionic behavior, contrasting with the thiol’s reducing properties.
  • Biological Relevance: Chiral centers (e.g., R-configuration) make this compound relevant in drug design, whereas this compound may serve as a ligand in catalysis .

Amino(2-naphthyl)acetic Acid Hydrochloride (CAS 433292-03-6)

Structural Features :

  • Combines a naphthalene ring with an amino-acetic acid backbone and hydrochloride salt.

Comparison :

  • Safety : Requires specific first-aid measures for inhalation (e.g., fresh air, medical attention), suggesting higher acute toxicity compared to thiols, which may require handling under inert conditions .

2-(Phenethylamino)-1-phenylethanol (CAS 4164-20-9)

Structural Features :

  • Ethanol backbone with phenethylamine and phenyl substituents.

Comparison :

  • Applications: Used as a pharmaceutical intermediate (e.g., adrenergic agents), whereas this compound’s thiol group may prioritize use in polymer stabilization or heavy metal chelation .
  • Reactivity: The ethanol group allows for esterification or oxidation, unlike the thiol’s propensity for oxidation to disulfides .

Research Implications and Gaps

  • Structural Diversity : Positional isomerism (e.g., 1- vs. 2-substitution) and functional groups dictate reactivity and applications.
  • Data Limitations: Physical property data (melting points, solubility) for this compound are absent in the provided evidence, highlighting a need for experimental characterization.

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